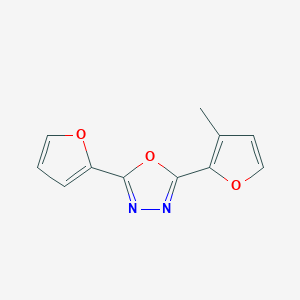
2-(2-furyl)-5-(3-methyl-2-furyl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-furyl)-5-(3-methyl-2-furyl)-1,3,4-oxadiazole, commonly known as Furoxan, is a heterocyclic organic compound. It has a unique structure that makes it useful in various scientific research applications. Furoxan has been studied extensively for its potential use as a therapeutic agent due to its ability to release nitric oxide (NO) in vivo.
作用機序
Furoxan releases 2-(2-furyl)-5-(3-methyl-2-furyl)-1,3,4-oxadiazole through a process known as nitric oxide donation. The compound undergoes a chemical reaction with thiol groups in the body, leading to the release of 2-(2-furyl)-5-(3-methyl-2-furyl)-1,3,4-oxadiazole. The released 2-(2-furyl)-5-(3-methyl-2-furyl)-1,3,4-oxadiazole then activates the soluble guanylate cyclase (sGC) enzyme, leading to the production of cyclic guanosine monophosphate (cGMP). The cGMP then activates various downstream signaling pathways, leading to the physiological effects of 2-(2-furyl)-5-(3-methyl-2-furyl)-1,3,4-oxadiazole.
Biochemical and Physiological Effects:
Furoxan has been shown to have various biochemical and physiological effects. The compound has been shown to induce vasodilation, reduce blood pressure, and inhibit platelet aggregation. Furoxan has also been shown to have anti-inflammatory and anti-tumor effects. Additionally, Furoxan has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders.
実験室実験の利点と制限
One of the advantages of Furoxan is its ability to release 2-(2-furyl)-5-(3-methyl-2-furyl)-1,3,4-oxadiazole in a controlled manner, making it a potential candidate for the treatment of various diseases. Additionally, Furoxan has been shown to have low toxicity, making it safe for use in laboratory experiments. However, one of the limitations of Furoxan is its instability in aqueous solutions, making it challenging to use in certain experiments.
将来の方向性
For the study of Furoxan include the development of Furoxan-based therapeutics and the understanding of its mechanism of action and downstream signaling pathways.
科学的研究の応用
Furoxan has been extensively studied for its potential use as a therapeutic agent due to its ability to release nitric oxide (2-(2-furyl)-5-(3-methyl-2-furyl)-1,3,4-oxadiazole) in vivo. Nitric oxide is a potent vasodilator that plays a crucial role in various physiological processes, including blood pressure regulation, immune response, and neurotransmission. Furoxan has been shown to release 2-(2-furyl)-5-(3-methyl-2-furyl)-1,3,4-oxadiazole in a controlled manner, making it a potential candidate for the treatment of various diseases, including hypertension, cancer, and neurodegenerative disorders.
特性
IUPAC Name |
2-(furan-2-yl)-5-(3-methylfuran-2-yl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c1-7-4-6-15-9(7)11-13-12-10(16-11)8-3-2-5-14-8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSWBXNHRDHJPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C2=NN=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-2-yl)-5-(3-methylfuran-2-yl)-1,3,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

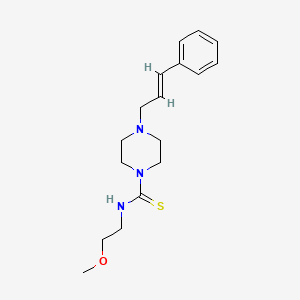
![1-(4-ethoxyphenyl)-5-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4652962.png)
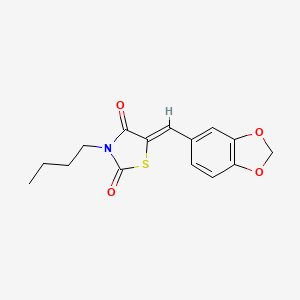
![2-(2-methoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4652978.png)

![2-[(2,4-dichlorobenzoyl)amino]-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4652998.png)

![5-bromo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-furamide](/img/structure/B4653014.png)
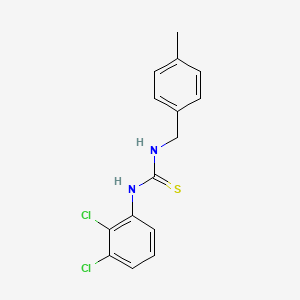
![ethyl N-{[5-(5-chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}glycinate](/img/structure/B4653018.png)
![ethyl 2-[butyl(2-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4653020.png)
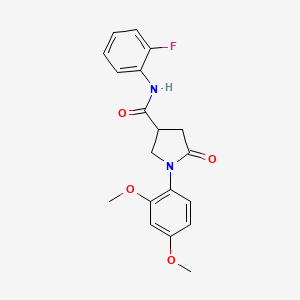
![N-(4-acetylphenyl)-2-[(2-chloro-6-fluorophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4653040.png)
![{[2-(5-bromo-2-furyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile](/img/structure/B4653043.png)